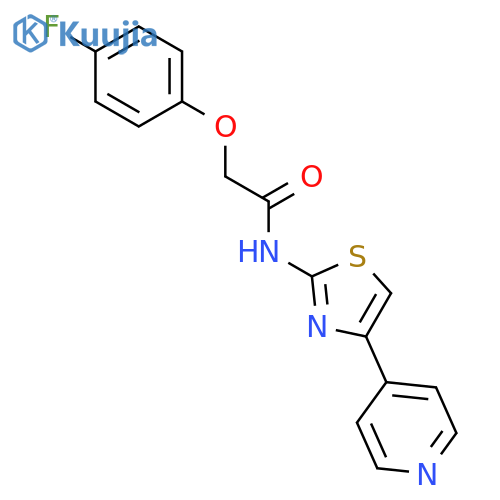Cas no 692875-37-9 (2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide)

692875-37-9 structure
商品名:2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide
2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-(4-fluorophenoxy)-N-[4-(4-pyridinyl)-2-thiazolyl]-
- 2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide
- F3356-0013
- 692875-37-9
- AKOS024482599
- 2-(4-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
- 2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
- 2-(4-fluorophenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
-
- インチ: InChI=1S/C16H12FN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21)
- InChIKey: MYBAQRQMBKWCCI-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)F
計算された属性
- せいみつぶんしりょう: 329.06342597g/mol
- どういたいしつりょう: 329.06342597g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3356-0013-1mg |
2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide |
692875-37-9 | 1mg |
$54.0 | 2023-09-05 | ||
| Life Chemicals | F3356-0013-3mg |
2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide |
692875-37-9 | 3mg |
$63.0 | 2023-09-05 | ||
| Life Chemicals | F3356-0013-2μmol |
2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide |
692875-37-9 | 2μmol |
$57.0 | 2023-09-05 | ||
| Life Chemicals | F3356-0013-2mg |
2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide |
692875-37-9 | 2mg |
$59.0 | 2023-09-05 | ||
| Life Chemicals | F3356-0013-4mg |
2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide |
692875-37-9 | 4mg |
$66.0 | 2023-09-05 |
2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide 関連文献
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
692875-37-9 (2-(4-fluorophenoxy)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylacetamide) 関連製品
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 503537-97-1(4-bromooct-1-ene)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
